ethyl (5E)-2-methyl-4-oxo-5-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, an ester group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzaldehyde with a pyrrole derivative under basic conditions, followed by esterification and carbamoylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(E)-{[4-({[(1S)-1-PHENYLETHYL]CARBAMOYL}METHOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE
- (5E)-3-ETHYL-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
ETHYL (5E)-2-METHYL-4-OXO-5-[(4-{[(1-PHENYLETHYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific structural features, such as the combination of a pyrrole ring with an ester and carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H26N2O5 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl (5E)-4-hydroxy-2-methyl-5-[[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5/c1-4-31-25(30)23-17(3)26-21(24(23)29)14-18-10-12-20(13-11-18)32-15-22(28)27-16(2)19-8-6-5-7-9-19/h5-14,16,29H,4,15H2,1-3H3,(H,27,28)/b21-14+ |
InChI Key |
IZGGZLPEXFQKCT-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3)N=C1C)O |
Origin of Product |
United States |
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